Lipophilicity vs. 2-Cyclopropyl Regioisomer
3-Cyclopropylpyridin-4-amine exhibits a computed XLogP value of 1.1, compared to 0.7 for its 2-cyclopropyl regioisomer . This represents a 57% higher calculated logP (Δ = +0.4 log units), indicating greater lipophilicity that may favor membrane permeability in derived drug candidates. Both compounds share identical molecular formula (C8H10N2, MW 134.18) and topological polar surface area (38.9 Ų), isolating the substitution pattern as the sole driver of the lipophilicity difference.
Δ = +0.4 (+57%)
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.1 |
| Comparator Or Baseline | 2-Cyclopropylpyridin-4-amine (CAS 340006-71-5): XLogP = 0.7 |
| Quantified Difference | ΔXLogP = +0.4 (+57%) |
| Conditions | Computed by XLogP3 algorithm; data from chem960.com physicochemical property databases |
Why This Matters
Higher lipophilicity impacts membrane permeability, metabolic clearance, and off-target binding profiles of derived compounds, making the 3-cyclopropyl-4-amino regioisomer the preferred choice when increased logP is required in a lead optimization campaign.
